[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
This compound is a bis-pyrazolylmethylamine derivative featuring two 1,3-dimethylpyrazole rings linked via a methylamine bridge, with a fluorine substituent at the 5-position of one pyrazole ring. Its structural uniqueness lies in the combination of fluorine substitution and dual pyrazole motifs, which may enhance metabolic stability and target affinity compared to simpler analogs. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with compounds explored for CNS disorders, kinase inhibition, and antimicrobial applications .
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-8-10(7-17(3)15-8)5-14-6-11-9(2)16-18(4)12(11)13/h7,14H,5-6H2,1-4H3 |
InChI Key |
YQAIKSDPTOKAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(N(N=C2C)C)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate aldehyde under acidic conditions.
Reductive Amination: The final step involves the reductive amination of the fluorinated pyrazole aldehyde with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired amine compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
Key Reactions
-
Suzuki Coupling : Used to form carbon-carbon bonds between pyrazole moieties and other aromatic systems. Example:
-
Buchwald–Hartwig Amination : Introduced to form carbon-nitrogen bonds during the synthesis of related pyrazole derivatives:
-
Alkylation and Fluorination :
-
Methyl groups are introduced via alkylation (e.g., using methyl halides).
-
Fluorination may occur post-synthesis via electrophilic substitution or nucleophilic aromatic substitution.
-
Chemical Reactivity
The compound’s functional groups (amine, pyrazole rings, fluorine) dictate its reactivity:
Common Reactions
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Pyrazole oxides, amine-derived oxides |
| Reduction | NaBH₄, LiAlH₄ | Amines, hydrogenated intermediates |
| Substitution | NBS (bromination), nitric acid | Halogenated derivatives, nitro compounds |
| Coupling | Suzuki (Pd catalyst), Buchwald–Hartwig | Cross-coupled products, expanded structures |
Structural Influences
-
Amine Groups : Enable nucleophilic reactions (e.g., alkylation, acylation).
-
Pyrazole Rings : Provide aromatic stability but allow electrophilic substitution at para positions.
-
Fluorine : Enhances lipophilicity and directs substitution reactions (e.g., para-fluorine activates meta positions).
Reaction Conditions
Optimal conditions vary by reaction type:
Solvents and Catalysts
-
Coupling Reactions : DCM, THF; Pd(OAc)₂, ligands (e.g., Xantphos) .
-
Oxidation/Reduction : Aqueous or organic solvents; temperature control (e.g., 0°C to reflux).
-
Substitution : Polar aprotic solvents (e.g., DMF) for nitration.
Industrial Considerations
-
Scale-Up : Continuous flow reactors for improved yield and safety.
-
Purification : Recrystallization, chromatography to achieve >95% purity.
Drug Discovery
-
Target Modulation : Potential interaction with enzymes (e.g., CDK2) via pyrazole’s nitrogen-rich structure .
-
Anti-inflammatory/Anticancer : Fluorine and methyl groups may enhance binding affinity to biological targets.
Material Science
-
Building Block : Used in polymer synthesis and organic semiconductors due to electronic properties.
Structural Comparisons
The compound’s reactivity stems from its dual pyrazole rings and fluorine substituents, enabling diverse transformations critical for medicinal chemistry and materials science. Further studies are needed to fully characterize its biological interactions and stability under physiological conditions.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have garnered attention due to their potential anticancer properties. Research indicates that compounds containing pyrazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in colorectal cancer cells . The specific structure of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine may enhance these properties due to the presence of fluorine, which can influence the compound's interaction with biological targets.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented. Research has demonstrated that certain pyrazole compounds possess significant antibacterial and antifungal activities. The compound may serve as a scaffold for developing novel antimicrobial agents, particularly against resistant strains of bacteria .
Neuroprotective Effects
Some pyrazole derivatives have been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The ability of these compounds to inhibit acetylcholinesterase activity suggests they could help improve cognitive function by increasing acetylcholine levels in the brain .
Fungicides and Herbicides
Pyrazole derivatives are increasingly being explored for use in agricultural chemistry as fungicides and herbicides. The synthesis of 5-fluoro-1,3-dialkyl-1H-pyrazole derivatives has been shown to produce effective agricultural chemicals that can protect crops from fungal infections . The unique structure of this compound may provide enhanced efficacy and selectivity in targeting pests while minimizing harm to beneficial organisms.
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. Pyrazole-containing polymers can exhibit improved resistance to degradation under various environmental conditions . This application is particularly relevant for creating advanced materials for aerospace and automotive industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine atom may enhance binding affinity and specificity due to its electronegativity and ability to form strong interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | Core Structure | Key Substituents/Modifications | Biological Activity/Findings | Reference |
|---|---|---|---|---|
| [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine | Bis-pyrazole linked by methylamine | 5-Fluoro on one pyrazole; dual methyl groups | Unknown (inferred: enhanced stability/target affinity) | N/A |
| (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | Pyrazole-phenyl ketone | 2-Fluoro on phenyl; ketone linkage | Antipsychotic-like activity; induced seizures in rodents | [7] |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine | Benzoimidazole-pyridine-imidazole hybrid | Trifluoromethyl groups; pyridine-imidazole motifs | Patented for potential kinase inhibition | [10] |
| 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine | Pyrazole-thiazole | Thiazole ring; 4-methylphenyl substituent | Antimicrobial/antifungal applications (inferred) | [5] |
| (1-Methyl-1H-pyrrol-2-yl)methylamine | Pyrrole-alkylamine | Pyrrole ring; branched alkyl chain | Supplier-listed; unspecified biological use | [12] |
Key Differences and Implications
Fluorine Substitution: The target compound’s 5-fluoro-pyrazole group contrasts with the 2-fluorophenyl group in (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone .
Linkage Type :
- The methylamine bridge in the target compound differs from ketone (e.g., ) or ether (e.g., ) linkages in analogs. Amine linkages may enhance solubility or hydrogen-bonding interactions with biological targets.
Heterocyclic Diversity :
- Replacement of one pyrazole with thiazole (e.g., ) or imidazole (e.g., ) alters electronic properties and binding specificity. Pyrazole’s aromaticity and dual nitrogen atoms may favor interactions with metal ions or π-π stacking in enzyme active sites.
Pharmacological Outcomes: The antipsychotic candidate in caused seizures due to undetermined off-target effects, whereas analogs with aminoacetamide substituents avoided this issue. This highlights the critical role of substituent choice in safety profiles.
Biological Activity
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a novel member of the pyrazole family, notable for its potential biological activities. Characterized by a dual pyrazole structure and the presence of a fluorine atom, this compound has garnered interest in medicinal chemistry due to its promising applications in treating various diseases, particularly cancer and parasitic infections.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.76 g/mol. Its structure features two pyrazole rings connected by a methylene bridge, which enhances its biological reactivity and interaction with cellular targets.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, primarily in the following areas:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies showed that compounds with similar structures to this compound displayed cytotoxic effects against breast cancer (MCF7), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines. The IC50 values reported for these compounds ranged from 0.39 µM to 49.85 µM, indicating potent antiproliferative activity against these cell lines .
| Cell Line | Compound IC50 (µM) |
|---|---|
| MCF7 | 0.39 |
| A549 | 26 |
| MIA PaCa-2 | 3.79 |
Antileishmanial and Antimalarial Properties
The compound has also been investigated for its effectiveness against Leishmania species and Plasmodium species responsible for malaria. The mechanism involves inhibition of specific enzymes crucial for the survival of these pathogens. Preliminary data suggest that structural modifications contribute to enhanced activity against these infectious agents .
The biological activity of this compound is believed to stem from its ability to interact with key molecular targets:
- Enzyme Inhibition : The fluorine substituent is thought to increase binding affinity to target enzymes, leading to effective inhibition.
- Autophagy Modulation : Similar compounds have shown potential in modulating autophagy pathways by interfering with mTORC1 activity, which could enhance their anticancer properties .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Study on MIA PaCa-2 Cells : A derivative showed a significant reduction in mTORC1 activity and increased autophagy levels, suggesting a new mechanism for anticancer action.
- Antileishmanial Activity : Compounds structurally related to this compound demonstrated effective inhibition of Leishmania donovani growth in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
